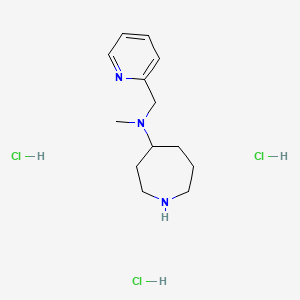
N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine trihydrochloride” is a chemical compound with the CAS Number: 1803607-55-7 . It has a molecular weight of 328.71 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code of the compound is1S/C13H21N3.3ClH/c1-16(11-12-5-2-3-9-15-12)13-6-4-8-14-10-7-13;;;/h2-3,5,9,13-14H,4,6-8,10-11H2,1H3;3*1H . This code provides a detailed description of the molecule’s structure, including the positions and connectivity of its atoms. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Magnetism
Research has explored the synthesis and structural characterization of manganese(II) complexes with ligands similar to N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine, revealing insights into their coordination environments and magnetic properties. For example, manganese(II) complexes formed with related ligands exhibit distorted octahedral coordination spheres, with variations in ligand coordination impacting the magnetic interactions observed between Mn(II) ions in these complexes. Such studies contribute to our understanding of the structural and magnetic properties of coordination compounds, which is critical for their potential application in magnetic materials and molecular electronics (Wu et al., 2004).
Catalysis
In the field of catalysis, the compound has been implicated in research focusing on the enantioselective functionalization of amines, including the α-C–H coupling of a wide range of amines. Such catalytic processes are pivotal in the synthesis of bioactive compounds and pharmaceuticals, demonstrating the compound's relevance in drug discovery and organic synthesis. The utilization of related ligands and complexes in palladium-catalyzed reactions exemplifies this application, offering a method to achieve high enantioselectivities and regioselectivity in the modification of amines (Jain et al., 2016).
Synthesis of Complex Molecules
Further applications include the synthesis and evaluation of complex molecules with potential antidepressant and nootropic activities. Compounds synthesized using related frameworks have shown promise in pharmacological studies, highlighting the potential of N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine and its derivatives in the development of new therapeutic agents. Research in this area has led to the creation of Schiff bases and azetidinones, which have demonstrated significant antidepressant and nootropic activities in preclinical models (Thomas et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.3ClH/c1-16(11-12-5-2-3-9-15-12)13-6-4-8-14-10-7-13;;;/h2-3,5,9,13-14H,4,6-8,10-11H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAUBUDGLBREAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2CCCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

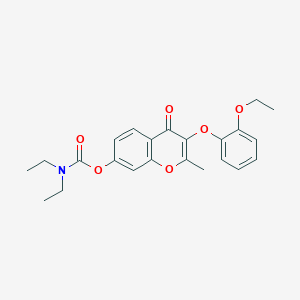

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2614442.png)
![N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2614443.png)
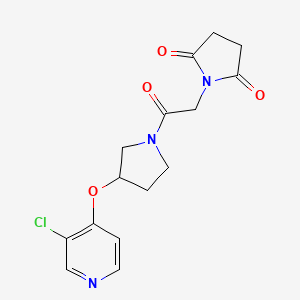
![4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol](/img/structure/B2614448.png)

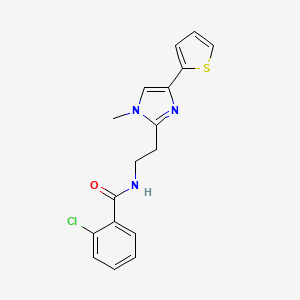
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2614451.png)
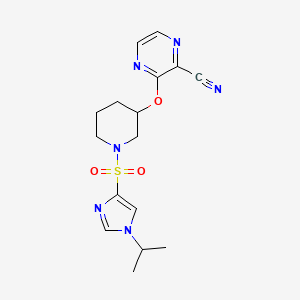
![Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2614454.png)
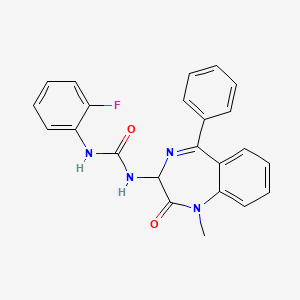
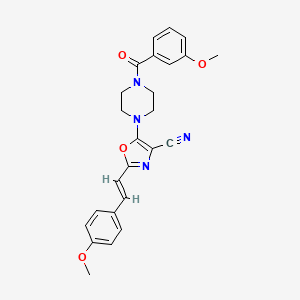
![2-(benzylthio)-7-(4-(diethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614459.png)